molecular formula C9H5N3O2 B1510164 2,4-Dihydroxyquinazoline-6-carbonitrile CAS No. 1334331-27-9

2,4-Dihydroxyquinazoline-6-carbonitrile

Cat. No.: B1510164
CAS No.: 1334331-27-9
M. Wt: 187.15 g/mol
InChI Key: APXLFICBUFVHLU-UHFFFAOYSA-N
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Description

2,4-Dihydroxyquinazoline-6-carbonitrile is a quinazoline derivative characterized by the presence of hydroxyl groups at the 2 and 4 positions and a cyano group at the 6 position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinazoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,4-diaminoquinazoline with cyanogen bromide in the presence of a suitable base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxyquinazoline-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of quinazoline-2,4-dione derivatives.

  • Reduction: Reduction of the cyano group to an amine, resulting in 2,4-dihydroxyquinazoline-6-amine.

  • Substitution: Introduction of various substituents at different positions on the quinazoline ring.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential use in the development of new therapeutic agents.

  • Industry: Employed in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

2,4-Dihydroxyquinazoline-6-carbonitrile is similar to other quinazoline derivatives, such as 2,4-diaminoquinazoline and 2,4-dihydroxyquinazoline. its unique combination of hydroxyl and cyano groups imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,4-Diaminoquinazoline

  • 2,4-Dihydroxyquinazoline

  • 2,4-Dihydroxyquinazoline-6-amine

  • 2,4-Dihydroxyquinazoline-6-carboxamide

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-5-1-2-7-6(3-5)8(13)12-9(14)11-7/h1-3H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXLFICBUFVHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738154
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334331-27-9
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-6-quinazolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334331-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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